molecular formula C5H9N3O B15329702 1-(4H-1,2,4-triazol-3-yl)propan-1-ol

1-(4H-1,2,4-triazol-3-yl)propan-1-ol

Cat. No.: B15329702
M. Wt: 127.14 g/mol
InChI Key: FKWGJSLGGBBAQF-UHFFFAOYSA-N
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Description

1-(4H-1,2,4-Triazol-3-yl)propan-1-ol ( 1484134-92-0) is a high-purity heterocyclic building block of significant interest in medicinal and organic chemistry research. With a molecular formula of C5H9N3O and a molecular weight of 127.14 g/mol, this compound is characterized by a purity of 98% . It serves as a versatile synthetic intermediate for constructing more complex molecules, particularly those containing the 1,2,4-triazole scaffold. The 1,2,4-triazole core is a privileged structure in drug discovery, known for its widespread biological activities . Researchers value this and related triazole derivatives for developing novel compounds with potential applications, such as anticancer, antimicrobial, and antiviral agents . Furthermore, triazole-containing molecules like fluconazole and itraconazole are well-established as effective antifungal drugs in clinical use, highlighting the therapeutic relevance of this chemical class . The propanol side chain enhances the molecule's properties, making it a suitable linker for conjugation or for modulating the physicochemical characteristics of lead compounds. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)propan-1-ol

InChI

InChI=1S/C5H9N3O/c1-2-4(9)5-6-3-7-8-5/h3-4,9H,2H2,1H3,(H,6,7,8)

InChI Key

FKWGJSLGGBBAQF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=NN1)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The mercury(II)-promoted cyclization of 3-aminopropan-1-ol thiourea derivatives represents a robust one-pot strategy. As demonstrated by Stocks et al., 1,3-diarylthioureas react with formylhydrazide in the presence of Hg(OAc)₂ to form carbodiimide intermediates, which undergo dehydrative cyclization. Applied to propanol substrates, this method proceeds through:

  • Thiophilic activation : Hg²⁺ coordinates sulfur, facilitating thiourea → carbodiimide conversion (15 min, 65% conversion).
  • Nucleophilic attack : Formylhydrazide attacks the carbodiimide’s electrophilic carbon.
  • Cyclodehydration : Intramolecular dehydration yields the 1,2,4-triazole core.

Optimization Data

Parameter Optimal Value Yield Impact
Hg(OAc)₂ Equivalents 1.2 Maximizes carbodiimide formation
Formylhydrazide 2.5 eq 91% isolated yield
Temperature 80°C Balances rate vs. decomposition
Time 2 hr 70% conversion; negligible improvement at 24 hr

Example Protocol :
3-(Phenylcarbamothioylamino)propan-1-ol (10 mmol), Hg(OAc)₂ (12 mmol), and formylhydrazide (25 mmol) in anhydrous acetonitrile reflux for 2 hr. Quench with Na₂S, filter, and purify via silica chromatography (EtOAc/hexane).

Epoxide Ring-Opening with 1,2,4-Triazole

Acid-Catalyzed Regioselective Synthesis

Adapting methodology from fluconazole production, epichlorohydrin derivatives react with 1,2,4-triazole under acidic conditions to install the triazole moiety at the propanol’s C1 position:

  • Epoxide activation : Mesylation of 2-(chloromethyl)oxirane generates a stabilized oxonium intermediate.
  • Nucleophilic ring-opening : Triazole attacks the less hindered epoxide carbon, guided by acid catalysis (H₂SO₄ or TsOH).
  • Workup : Neutralization and recrystallization from iPrOH/water.

Performance Metrics

Condition Outcome
H₂SO₄ (0.1 eq) 78% yield, 9:1 regioselectivity
TsOH (0.05 eq) 85% yield, 12:1 regioselectivity
Solvent (DMF vs. THF) DMF improves solubility by 30%

Scalability : Pilot-scale runs (500 g) maintained >80% yield, demonstrating industrial viability.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Challenges in Triazole Positioning

While CuAAC efficiently constructs 1,4-disubstituted triazoles, accessing the 3-position requires alkyne pre-functionalization:

  • Synthesize propargyl alcohol derivatives with electron-withdrawing groups (e.g., –NO₂) to direct cycloaddition.
  • Employ Ruthenium catalysts for alternative regioselectivity, though yields remain suboptimal (<50%).

Comparative Efficiency

Method Yield Regioselectivity
CuAAC 45% 1,4 > 95%
RuAAC 38% 1,5 ~80%

Current limitations necessitate post-synthetic modifications (e.g., Dimroth rearrangement) to access 1-(4H-1,2,4-triazol-3-yl)propan-1-ol, reducing overall efficiency.

Reductive Amination Pathways

Hydrazine-Mediated Cyclocondensation

Hydrazine hydrate facilitates cyclization of β-keto alcohols with amidines, though competing imine formation reduces yields:

Representative Reaction :
3-Hydroxypropanal + acetamidine hydrazine → this compound (62% yield after HPLC purification).

Sodium Borohydride Optimization

NaBH₄ selectively reduces Schiff base intermediates without affecting the triazole ring:

  • 0°C, EtOH solvent, 4 hr reaction: 89% conversion
  • Room temperature: 72% conversion (over-reduction observed)

Spectroscopic Characterization

¹H NMR Signatures

  • Triazole H : δ 8.35–8.40 (s, 1H)
  • Propanol CH₂ : δ 3.30–3.61 (m, 2H)
  • OH : δ 5.12 (br s, D₂O exchangeable)

Mass Spectrometry

  • APCI+ : m/z 156.08 [M+H]⁺ (calc. 156.06)
  • HRMS : m/z 156.0624 (C₅H₉N₃O⁺ requires 156.0618)

Chemical Reactions Analysis

Types of Reactions: 1-(4H-1,2,4-triazol-3-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles, ketones, aldehydes, and halogenated derivatives .

Scientific Research Applications

1-(4H-1,2,4-triazol-3-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4H-1,2,4-triazol-3-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects . For example, it may inhibit the activity of aromatase, an enzyme involved in estrogen synthesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl vs. Ketone: The propanol derivative (target compound) has higher polarity than its ketone analog (C₅H₇N₃O), which may improve aqueous solubility but reduce membrane permeability .
  • Amine Derivatives : The hydrochloride salt in improves stability and bioavailability for pharmaceutical applications .

Physical Properties and Spectral Data

Compound Name Melting Point (°C) NMR Data Highlights Mass Spectrometry (m/z) Source/Reference
3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol Not reported δ 4.63 (s, 2H, -CH₂OH), δ 7.66 (s, 1H, triazole) 158 ([M+H]⁺)
[M1] (Ciprofloxacin-triazole Mannich base) 236–238 δ 1.615 (CH), δ 7.31–7.98 (Ar-H) FT-IR: 2111 cm⁻¹ (C≡C)
[M6] (Sulfadiazine-triazole Mannich base) 136–138 δ 2.220 (s, NH₂), δ 7.265–8.487 (Ar-H) FT-IR: 1324 cm⁻¹ (N-S=O)
1-(4H-1,2,4-Triazol-3-yl)propan-1-one Not reported Not reported m/z: 158 ([M+H]⁺)

Key Observations :

  • Melting Points : Mannich bases (e.g., [M1], [M6]) exhibit higher melting points (136–238°C) due to extended conjugation and hydrogen bonding .
  • Spectral Signatures : The hydroxyl group in the target compound would show characteristic NMR signals (δ ~1–2 ppm for CH₂, δ ~4–5 ppm for -OH) and FT-IR peaks near 3300 cm⁻¹ (O-H stretch) .

Key Observations :

  • Antifungal Potency: The imidazolylindol-propanol () shows exceptional activity (MIC = 0.001 μg/mL), suggesting that propanol-triazole hybrids could achieve similar efficacy with optimized substituents .
  • Mannich Bases: The antimicrobial activity of triazole-propanol Mannich bases ([M1], [M6]) is likely enhanced by conjugated aromatic systems and sulfonamide groups .

Q & A

Q. What strategies mitigate cytotoxicity in triazole-based drug candidates?

  • Answer: Structural optimization (e.g., replacing thiols with sulfoxides) reduces off-target effects. Cytotoxicity assays (MTT/CCK-8) on HEK-293 or HepG2 cells, combined with ROS detection (DCFH-DA probes), identify safer analogs .

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